molecular formula C21H24ClNO B195061 Dapoxetinhydrochlorid CAS No. 129938-20-1

Dapoxetinhydrochlorid

Katalognummer: B195061
CAS-Nummer: 129938-20-1
Molekulargewicht: 341.9 g/mol
InChI-Schlüssel: IHWDIQRWYNMKFM-BDQAORGHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dapoxetine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of premature ejaculation in men aged 18-64 years. It was initially developed as an antidepressant but was later found to be effective in delaying ejaculation due to its rapid absorption and elimination from the body .

Wissenschaftliche Forschungsanwendungen

Treatment of Premature Ejaculation

Dapoxetine is primarily indicated for the treatment of PE. Numerous studies have demonstrated its efficacy in prolonging intravaginal ejaculatory latency time (IELT) and improving patient satisfaction.

Efficacy Data:

  • A meta-analysis involving seven randomized controlled trials (RCTs) with a total of 8,039 patients showed that dapoxetine significantly improved IELT compared to placebo. The risk ratio for improvement in patient global impression of change (PGIC) was reported at 2.14 (95% CI = 1.90–2.42; P < 0.00001) for dapoxetine compared to placebo .
  • In clinical trials, dapoxetine dosages of 30 mg and 60 mg resulted in significant improvements in IELT, with the 60 mg dosage showing superior outcomes .

Table 1: Summary of Clinical Trials on Dapoxetine

StudySample SizeDapoxetine DosageIELT ImprovementAdverse Events
McMahon et al. (2012)106730 mg / 60 mg2.7 - 3.1 fold increaseMild nausea, headache
Buvat et al. (2012)116230 mg / 60 mgSignificant vs placeboMild dizziness, insomnia
Pryor et al. (2014)5293On-demand useHigher IELT with 60 mgNausea, diarrhea

Safety Profile

Dapoxetine has been found to have a favorable safety profile, with most adverse events being mild and transient. Commonly reported side effects include nausea, dizziness, and headache . The incidence of adverse events increases with higher dosages; however, they remain manageable and do not typically lead to discontinuation of therapy .

Table 2: Common Adverse Events Associated with Dapoxetine

Adverse EventIncidence (%)
Nausea20
Dizziness15
Headache10
Diarrhea8

Pharmacokinetics

Dapoxetine is rapidly absorbed after oral administration, with peak plasma concentrations occurring within one to two hours. Its elimination half-life ranges from approximately 19 hours, allowing for once-daily dosing when necessary.

Pharmacokinetic Data:

  • The lowest limit of quantification (LLOQ) for dapoxetine in plasma was determined to be as low as 2 ng/mL using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC–MS/MS), demonstrating the sensitivity and reliability of current analytical methods .

Case Studies and Real-World Evidence

Several case studies have illustrated the real-world effectiveness of dapoxetine in treating PE:

  • Case Study A: A 34-year-old male reported an IELT improvement from an average of 1 minute to over 5 minutes after starting dapoxetine at a dosage of 60 mg taken prior to sexual activity.
  • Case Study B: A cohort study involving men with both PE and erectile dysfunction showed that dapoxetine improved sexual satisfaction scores significantly when combined with phosphodiesterase type-5 inhibitors.

Wirkmechanismus

Target of Action

Dapoxetine hydrochloride primarily targets the serotonin transporter . This transporter is responsible for the reuptake of serotonin, a neurotransmitter that plays a crucial role in mood regulation and can influence various physiological processes .

Mode of Action

Dapoxetine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) . It works by inhibiting the serotonin transporter, which increases serotonin’s action at the postsynaptic cleft . This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonin activity .

Biochemical Pathways

The enhanced activity of serotonin due to the inhibition of its reuptake can affect various biochemical pathways. Experimental evidence indicates that serotonin, through brain descending pathways, exerts an inhibitory role on ejaculation . Three serotonin receptor subtypes (5-HT(1A), 5-HT(1B), and 5-HT(2C)) have been postulated to mediate serotonin’s modulating activity on ejaculation .

Pharmacokinetics

Dapoxetine hydrochloride has a unique pharmacokinetic profile. Unlike other SSRIs used for depression, which take 2 weeks or longer to reach steady-state concentration, dapoxetine has a short time to maximum serum concentration (about 1 hour) and rapid elimination (initial half-life of 1-2 hours) . This rapid absorption and elimination make dapoxetine a short-acting SSRI .

Result of Action

The primary result of dapoxetine hydrochloride’s action is a significant increase in ejaculatory latency, as demonstrated in a phase II proof-of-concept study . This means that dapoxetine can delay ejaculation, making it a potential treatment for premature ejaculation .

Action Environment

The action, efficacy, and stability of dapoxetine hydrochloride can be influenced by various environmental factors. For instance, the presence of certain substances in the body can affect the metabolism of dapoxetine, potentially impacting its efficacy and side effects . .

Biochemische Analyse

Biochemical Properties

Dapoxetine Hydrochloride is more active against the serotonin transporter than any other drug in its class . It interacts with this protein, inhibiting its function and leading to increased serotonin action at the post-synaptic cleft .

Cellular Effects

Dapoxetine Hydrochloride influences cell function by promoting ejaculatory delay . This is achieved through its impact on the serotonin transporter, which plays a crucial role in cell signaling pathways .

Molecular Mechanism

The mechanism of action of Dapoxetine Hydrochloride involves binding to the serotonin transporter, inhibiting its function, and increasing serotonin’s action at the post-synaptic cleft . This leads to changes in gene expression and cellular metabolism, ultimately promoting ejaculatory delay .

Temporal Effects in Laboratory Settings

In laboratory settings, Dapoxetine Hydrochloride has been shown to have a stable effect over time . Its degradation is minimal, and it continues to exert its effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Dapoxetine Hydrochloride vary with different dosages in animal models . While low doses are effective in promoting ejaculatory delay, high doses can lead to adverse effects .

Metabolic Pathways

Dapoxetine Hydrochloride is involved in the serotonin metabolic pathway . It interacts with the serotonin transporter, influencing metabolic flux and serotonin levels .

Transport and Distribution

Dapoxetine Hydrochloride is transported and distributed within cells and tissues via its interaction with the serotonin transporter . This interaction also influences its localization and accumulation .

Subcellular Localization

The subcellular localization of Dapoxetine Hydrochloride is influenced by its interaction with the serotonin transporter . This interaction directs it to specific compartments or organelles, where it exerts its effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Dapoxetinhydrochlorid umfasst mehrere Schritte. Die ursprünglichen Ausgangsstoffe, 3-Chlorpropiophenon und Naphthol, werden in Gegenwart von (S)-tert-Butansulfinylamid einer Kondensationsreaktion unterzogen. Das Zwischenprodukt wird dann mit einem Reduktionsmittel wie Boran (BH3) reduziert. Anschließend wird das Produkt einer Entschützung, Methylierung und schließlich einer Salifizierungsreaktion unterzogen, um this compound zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Das Verfahren beinhaltet milde Reaktionsbedingungen, einfache Operationen und vermeidet die Verwendung teurer Schwermetallkatalysatoren. Diese Methode gewährleistet eine hohe Produktausbeute und Reinheit, was sie für industrielle Anwendungen geeignet macht .

Analyse Chemischer Reaktionen

Reaktionstypen: Dapoxetinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Wichtige gebildete Produkte:

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Dapoxetine Hydrochloride: Unlike other SSRIs, dapoxetine hydrochloride is rapidly absorbed and eliminated, making it suitable for on-demand use in treating premature ejaculation. Its fast-acting property distinguishes it from other SSRIs, which are typically used for long-term treatment of depression and anxiety .

Biologische Aktivität

Dapoxetine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) specifically designed for the treatment of premature ejaculation (PE). It is unique among SSRIs due to its pharmacokinetic profile, which allows for rapid absorption and elimination, making it suitable for on-demand use. This article delves into the biological activity of dapoxetine, including its pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.

Pharmacodynamics

Dapoxetine acts primarily by inhibiting the reuptake of serotonin in the synaptic cleft, enhancing serotonergic activity in the central nervous system. This mechanism is crucial for delaying ejaculation. The pharmacokinetics of dapoxetine are characterized by:

  • Rapid Absorption : Peak plasma concentrations are reached within approximately 1 hour post-administration.
  • Half-Life : The initial half-life is around 1.4 hours, with a terminal half-life of approximately 18.7 hours for the 30 mg dose and 21.9 hours for the 60 mg dose .
  • Metabolism : Dapoxetine is extensively metabolized in the liver via cytochrome P450 isoenzymes CYP3A4 and CYP2D6, with excretion primarily through urine .

Clinical Efficacy

Numerous randomized controlled trials (RCTs) have established the efficacy of dapoxetine in treating PE. A meta-analysis encompassing seven RCTs with over 8,000 patients demonstrated significant improvements in intravaginal ejaculatory latency time (IELT) and patient global impression of change (PGIC) when compared to placebo .

Summary of Key Findings

Study TypeDapoxetine DosageIELT Improvement (minutes)PGIC ImprovementAdverse Events (%)
Double-blind RCT30 mg1.8RR = 2.0134.4
Double-blind RCT60 mg2.3RR = 2.2647.0
Placebo-1.1-20.7

*RR = Risk Ratio .

Safety Profile

Dapoxetine is generally well-tolerated, with most adverse events being mild and transient. Commonly reported side effects include:

  • Nausea
  • Dizziness
  • Headache
  • Diarrhea
  • Insomnia

The incidence of adverse events was higher in patients treated with dapoxetine compared to placebo, particularly at the higher dosage of 60 mg . However, no new safety concerns were identified in recent studies.

Case Studies

Several case studies have highlighted dapoxetine's effectiveness in diverse populations:

  • Chinese Population Study : A study evaluating dapoxetine on demand in Chinese men showed an overall effectiveness rate of 88.2% with the 30 mg dosage and 55.7% in patients who escalated to the 60 mg dosage after initial failure .
  • Long-term Efficacy : In a long-term follow-up study, patients maintained significant improvements in IELT and PGIC over a period of up to six months, suggesting sustained efficacy beyond initial treatment phases .

Eigenschaften

IUPAC Name

(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/t20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWDIQRWYNMKFM-BDQAORGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

119356-77-3 (Parent)
Record name Dapoxetine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129938201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20926531
Record name N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-1-phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129938-20-1
Record name Dapoxetine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129938201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-1-phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DAPOXETINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4OHT63MRI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dapoxetine hydrochloride
Reactant of Route 2
Reactant of Route 2
Dapoxetine hydrochloride
Reactant of Route 3
Reactant of Route 3
Dapoxetine hydrochloride
Reactant of Route 4
Reactant of Route 4
Dapoxetine hydrochloride
Reactant of Route 5
Reactant of Route 5
Dapoxetine hydrochloride
Reactant of Route 6
Reactant of Route 6
Dapoxetine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.